molecular formula C19H22F2N4O B1669479 CP-293019

CP-293019

カタログ番号: B1669479
分子量: 360.4 g/mol
InChIキー: QXWNESOGWFJDFR-PBHICJAKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine” is a bicyclic heterocyclic molecule featuring a pyrido[1,2-a]pyrazine core. Key structural elements include:

  • A 4-fluorophenoxy methyl substituent at the 7-position, which enhances lipophilicity and may influence target binding.
  • A stereospecific (7R,9aS) configuration, critical for its three-dimensional pharmacophore and biological activity.

This compound’s design aligns with the principle that fluorination improves metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

特性

分子式

C19H22F2N4O

分子量

360.4 g/mol

IUPAC名

(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C19H22F2N4O/c20-15-2-5-18(6-3-15)26-13-14-1-4-17-12-25(8-7-24(17)11-14)19-22-9-16(21)10-23-19/h2-3,5-6,9-10,14,17H,1,4,7-8,11-13H2/t14-,17+/m1/s1

InChIキー

QXWNESOGWFJDFR-PBHICJAKSA-N

異性体SMILES

C1C[C@H]2CN(CCN2C[C@@H]1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F

正規SMILES

C1CC2CN(CCN2CC1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(7R,9aS)-7-(4-fluorophenoxy)methyl-2-(5-fluoropyrimidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido(1,2-a)pyrazine
CP 293019
CP-293019

製品の起源

United States

準備方法

合成経路と反応条件

CP-293019の合成は、ピリジン誘導体の触媒的エナンチオ選択的Reissert反応を含む一連の化学反応を含みます。 この反応は、ルイス酸としてアルミニウムを含み、スルホキシドまたはホスフィン硫化物スルフィドをルイス塩基として含むルイス酸-ルイス塩基二官能性不斉触媒の使用によって促進されます 。合成の鍵となる手順には以下が含まれます。

工業生産方法

This compoundの工業生産方法は、パブリックドメインでは広く文書化されていません。合成は、安全性、効率性、および費用対効果を確保するために、適切な修正を加えて、ラボ手順をスケールアップすることを含む可能性があります。

化学反応の分析

科学研究への応用

This compoundは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

CP-293019 has several scientific research applications, including:

作用機序

CP-293019は、ドーパミンD4受容体を選択的に拮抗することにより効果を発揮します。この受容体は、運動制御や認知機能など、さまざまな神経学的プロセスに関与しています。 ドーパミンD4受容体を遮断することにより、this compoundはドーパミンシグナル伝達経路を調節し、ADHDや精神病性障害などの状態における可能性のある治療効果をもたらします .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key differences:

Compound Name / ID Structural Similarity Key Differences Biological Implications
(4R,12aS)-N-(2,4-difluorobenzyl)-7-benzylhydroxy variant 0.97 (Tanimoto) Benzylhydroxy vs. fluorophenoxy substituent; difluorobenzyl vs. pyrido core Altered solubility and target affinity due to aromatic substituent polarity shifts
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one 0.62 (Tanimoto) Azetidinone core vs. pyrido-pyrazine; absence of pyrimidine Reduced kinase inhibition potential; altered metabolic stability
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Moderate Pyrazolo-pyrimidine core vs. pyrido-pyrazine; carboxylic acid moiety Enhanced solubility but reduced blood-brain barrier penetration

Key Findings from Comparative Studies

Bioactivity and Target Specificity: The fluoropyrimidine group in the target compound confers ≥10-fold higher kinase inhibition compared to non-fluorinated analogues (e.g., pyrimidin-2-yl vs. pyridin-2-yl) due to improved electrostatic interactions with ATP-binding pockets . Compounds with 4-fluorophenoxy substituents exhibit lower hepatic toxicity (as predicted by SVM models ) compared to chlorinated or brominated analogues, attributed to reduced reactive metabolite formation.

Transcriptomic vs. Chemogenomic Predictions: For structurally diverse compounds (Tanimoto <0.5), transcriptomic approaches (gene expression profiling) outperform chemogenomic methods in target prediction . However, for the target compound and its close analogues (Tanimoto >0.9), chemogenomic models integrating chemical similarity and protein sequences achieve AUC >0.85 in target identification .

Metabolic Stability: Fluorination at the pyrimidine and phenoxy positions reduces oxidative metabolism by CYP3A4, as evidenced by ≥50% longer half-life in microsomal assays compared to non-fluorinated counterparts .

生物活性

The compound (7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C₃₈H₄₆F₂N₆O₉S₂
  • Molecular Weight : 832.933 g/mol
  • Defined Stereocenters : 2 / 3
  • Charge : 0

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cancer pathways. It has been shown to inhibit certain kinases associated with tumor growth and proliferation.

Anticancer Activity

Recent studies have demonstrated that the compound acts as a selective inhibitor of mutant epidermal growth factor receptors (EGFR), particularly in non-small cell lung cancer (NSCLC).

Case Study: EGFR Inhibition

In a study published in 2023, a related furanopyrimidine compound demonstrated:

  • IC50 Values :
    • For mutant EGFR (L858R/T790M): 13–32 nM
    • For wild-type EGFR: significantly higher values indicating selectivity.
  • Cell Line Studies :
    • The compound showed an 8-fold selectivity for mutant over wild-type EGFR in H1975 cells compared to A431 cells .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability and suitable metabolic stability. Studies indicate that modifications to the chemical structure can enhance solubility and absorption.

In Vitro Studies

In vitro assays have confirmed the compound's ability to inhibit cellular proliferation in cancer cell lines expressing mutant EGFR. The following table summarizes key findings from various studies:

StudyCell LineIC50 (nM)Selectivity Ratio
H19751798.0
A4311373-
VariousVaries>5-fold

In Vivo Studies

In vivo studies using mouse xenograft models have shown significant tumor regression upon treatment with the compound. Specific results include:

  • Tumor size reduction by over 50% in treated groups compared to controls.
  • No significant toxicity observed at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-293019
Reactant of Route 2
Reactant of Route 2
CP-293019

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。